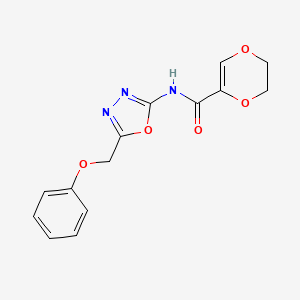

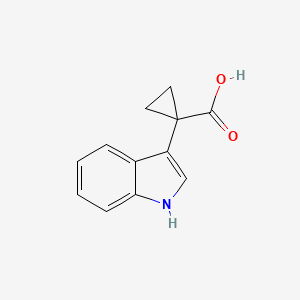

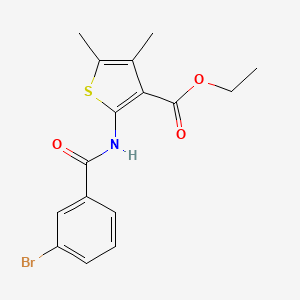

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a narrow-spectrum antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied using dynamic simultaneous thermogravimetric analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties are determined by the compound’s molecular structure and the nature of its constituent atoms .科学的研究の応用

Synthesis and Photo-Physical Characteristics

Research on compounds incorporating 1,3,4-oxadiazole units, such as the synthesis and photo-physical characterization of various benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, reveals significant implications in material science, particularly in the development of fluorescent materials with potential applications in sensing and imaging technologies. These compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission properties, a feature that is critical for fluorescent probes and materials designed for advanced optical applications (Padalkar et al., 2011).

Antioxidant Activity

Another aspect of scientific research applications involves the evaluation of antioxidant properties, as seen in the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. The study demonstrates the compounds' significant free-radical scavenging ability, underscoring the potential of 1,3,4-oxadiazole derivatives in developing antioxidant agents, which could have implications in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Shakir et al., 2014).

Anticancer Evaluation

The synthesis and characterization of benzimidazole derivatives containing 1,3,4-oxadiazole units have been explored for their pharmacological screening, including anticancer activities. These compounds have shown promising results in in vitro anticancer evaluations, suggesting their potential as templates for developing novel anticancer agents. The research underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry, particularly in designing compounds with specific therapeutic activities (Salahuddin et al., 2014).

Antimicrobial Activity

Furthermore, the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives incorporating 1,3,4-oxadiazole motifs has revealed their potent antimicrobial properties. These findings highlight the potential application of such compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains. The research contributes to the ongoing search for new antimicrobials amid rising antibiotic resistance (Padalkar et al., 2016).

Safety And Hazards

将来の方向性

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. For example, research on benzimidazole ring systems’ antiproliferative and antimicrobial activities is being accelerated due to the inability to meet the desired outcomes of anticancer treatment and decrease in treatment success of bacterial and fungal infections .

特性

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c18-13(11-8-19-6-7-20-11)15-14-17-16-12(22-14)9-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHPHHTHMZNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)